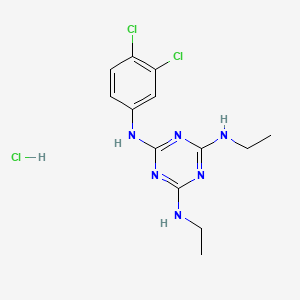

![molecular formula C19H13ClFN3O3S2 B6484749 5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 899980-67-7](/img/structure/B6484749.png)

5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a small-molecule inhibitor with good oral bioavailability . It belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids.

Synthesis Analysis

The synthesis of this compound involves several steps. The X-ray diffraction analysis indicates that its crystals belong to the monoclinic crystal system and P 2 1 / c space group . It may be used in the preparation of methyl 3-amino-5-chlorobenzo [ b ]thiophene-2-carboxylate by reacting with methyl thioglycolate and triethylamine via microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a thiophene ring, a quinazolinone ring, and a sulfonamide group . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The compound is involved in several chemical reactions. For example, it can react with methyl thioglycolate and triethylamine via microwave-assisted synthesis to form methyl 3-amino-5-chlorobenzo [ b ]thiophene-2-carboxylate .Physical And Chemical Properties Analysis

The compound has a molecular formula of C7H6ClFO2S . Its average mass is 208.638 Da and its monoisotopic mass is 207.976105 Da .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling , a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a suitable candidate for this application .

Antifungal Applications

“F2723-0129” has shown potential in antifungal applications . It has been studied for its effects against the phytopathogenic fungi Aspergillus niger F2723 . This could lead to the development of new treatments for diseases caused by this fungus.

Therapeutic Applications

The compound is a derivative of thiophene, which has been reported to possess a wide range of therapeutic properties . Therefore, “F2723-0129” could potentially be used in the development of new therapeutic drugs.

Anticancer Applications

Thiophene derivatives, like “F2723-0129”, have been investigated for their anticancer activity . This research could lead to the development of new anticancer drugs.

Antimicrobial Applications

Thiophene derivatives have shown high antimicrobial activity against various microbial infections . “F2723-0129” could potentially be used in the development of new antimicrobial treatments.

Prevention and Treatment of Thromboembolic Diseases

The compound “F2723-0129” is currently under clinical development for the prevention and treatment of thromboembolic diseases . This could lead to the development of new treatments for these conditions.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O3S2/c1-11-22-15-5-3-2-4-13(15)19(25)24(11)12-6-7-14(21)16(10-12)23-29(26,27)18-9-8-17(20)28-18/h2-10,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLFCMJKORQYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484671.png)

![N-(2-ethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484675.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484677.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6484682.png)

![2-(4-methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6484694.png)

![2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6484699.png)

![4-methyl-N-(4-methylbenzenesulfonyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6484703.png)

![N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6484710.png)

![2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide](/img/structure/B6484722.png)

![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B6484724.png)

![N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6484730.png)

![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6484739.png)

![2-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6484755.png)